molecular formula C19H29N3O3S B12489884 N-(4-{[4-(4-methylcyclohexyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

N-(4-{[4-(4-methylcyclohexyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B12489884
M. Wt: 379.5 g/mol
InChI Key: RAGOPRDTJUVMRQ-UHFFFAOYSA-N
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Description

N-{4-[4-(4-methylcyclohexyl)piperazin-1-ylsulfonyl]phenyl}acetamide is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a piperazine ring, a sulfonyl group, and a phenylacetamide moiety, which contribute to its unique chemical properties and biological activities.

Properties

Molecular Formula

C19H29N3O3S

Molecular Weight

379.5 g/mol

IUPAC Name

N-[4-[4-(4-methylcyclohexyl)piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C19H29N3O3S/c1-15-3-7-18(8-4-15)21-11-13-22(14-12-21)26(24,25)19-9-5-17(6-10-19)20-16(2)23/h5-6,9-10,15,18H,3-4,7-8,11-14H2,1-2H3,(H,20,23)

InChI Key

RAGOPRDTJUVMRQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(4-methylcyclohexyl)piperazin-1-ylsulfonyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(4-methylcyclohexyl)piperazin-1-ylsulfonyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenylacetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

N-{4-[4-(4-methylcyclohexyl)piperazin-1-ylsulfonyl]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[4-(4-methylcyclohexyl)piperazin-1-ylsulfonyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, while the piperazine ring may enhance binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide

Uniqueness

N-{4-[4-(4-methylcyclohexyl)piperazin-1-ylsulfonyl]phenyl}acetamide stands out due to its unique combination of a piperazine ring and a sulfonyl group, which confer distinct chemical and biological properties.

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